molecular formula C10H8N2O3 B1353415 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 264264-32-6

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No. B1353415
M. Wt: 204.18 g/mol
InChI Key: CEBJCUYZEOLQSC-UHFFFAOYSA-N
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Patent
US08877751B2

Procedure details

7.83 ml (147 mmol) of concentrated sulfuric acid are added to a suspension of 30.0 g (147 mmol) of 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid in 150 ml of methanol, and the mixture is heated at the boil for 18 hours. The reaction mixture is cooled in an ice bath, water is added, the mixture is filtered off with suction and washed well with water: methyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate as colourless crystals; m.p. 81° C., ESI 219 (M+H), HPLC: Rt.=2.65 min (method A).
Quantity
7.83 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[O:11][N:10]=[C:9]([C:12]2[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=2)[C:15]([OH:17])=[O:16])[N:8]=1.O.[CH3:22]O>>[CH3:6][C:7]1[O:11][N:10]=[C:9]([C:12]2[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=2)[C:15]([O:17][CH3:22])=[O:16])[N:8]=1

Inputs

Step One
Name
Quantity
7.83 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 g
Type
reactant
Smiles
CC1=NC(=NO1)C=1C=C(C(=O)O)C=CC1
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at the boil for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the mixture is filtered off with suction
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
=2.65 min (method A)
Duration
2.65 min

Outcomes

Product
Name
Type
Smiles
CC1=NC(=NO1)C=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.